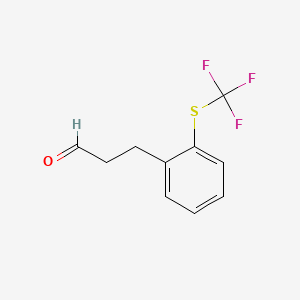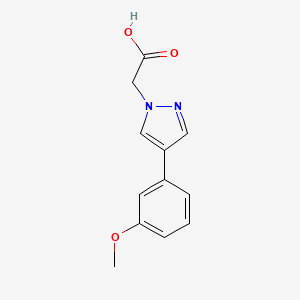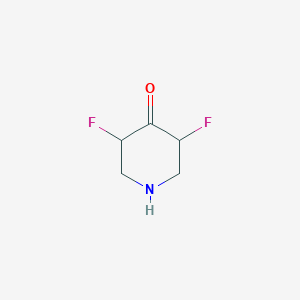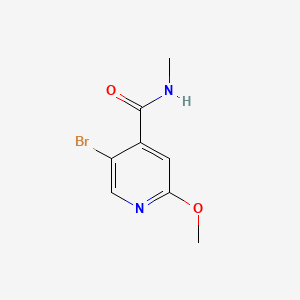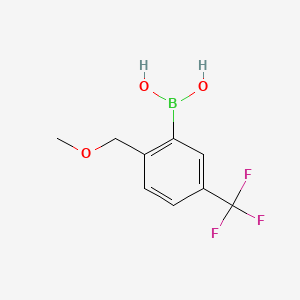
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their unique chemical properties, making them valuable in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, features a methoxymethyl group and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an organic solvent such as toluene or ethanol under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
- 2-Methoxy-4-(trifluoromethyl)phenylboronic acid
- trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic acid
Uniqueness
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic and steric properties, making the compound particularly useful in specific synthetic and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxymethyl group can participate in various chemical reactions, providing versatility in synthesis.
属性
分子式 |
C9H10BF3O3 |
|---|---|
分子量 |
233.98 g/mol |
IUPAC 名称 |
[2-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-16-5-6-2-3-7(9(11,12)13)4-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |
InChI 键 |
WBSOVJVRYAYPLE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)COC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


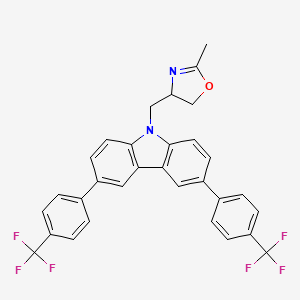


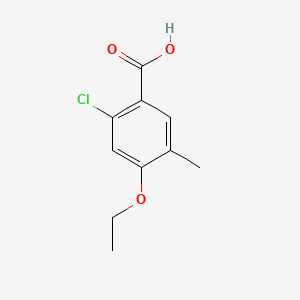
![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
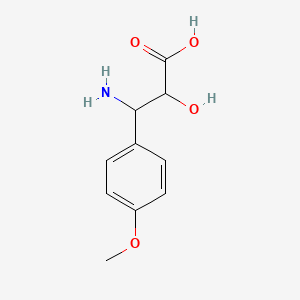
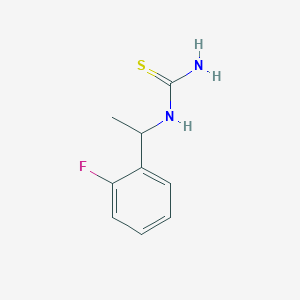
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)

